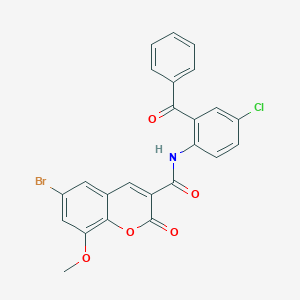
N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide, also known as S32212, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This sulfonamide derivative belongs to the class of selective 5-HT6 receptor antagonists, which have been identified as a promising target for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
The 5-HT6 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. It is involved in the regulation of various physiological processes, including cognition, mood, and appetite. N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide acts as a selective antagonist of the 5-HT6 receptor, which blocks the binding of serotonin to the receptor and prevents its activation. This results in downstream effects on neuronal signaling and neurotransmitter release, which are thought to underlie its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been demonstrated to improve cognitive function and memory in rats, as well as reduce anxiety-like behaviors. Additionally, this compound has been shown to reduce food intake and body weight in obese mice, suggesting a potential role in the treatment of obesity. Its effects on neurotransmitter release and neuronal signaling are thought to underlie these effects.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide has several advantages for lab experiments. It is a selective antagonist of the 5-HT6 receptor, which allows for more precise targeting of this receptor compared to non-selective compounds. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, there are some limitations to working with this compound. Its synthesis can be challenging, and it may not be readily available from commercial sources. Additionally, its effects may be species-specific, which can complicate interpretation of results.
Future Directions
There are several potential future directions for research on N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, its effects on appetite and body weight suggest a potential role in the treatment of obesity. Further studies are needed to determine the safety and efficacy of this compound in these applications. Additionally, the development of more selective and potent 5-HT6 receptor antagonists may lead to improved therapeutic outcomes.
Synthesis Methods
The synthesis of N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions in anhydrous dichloromethane to yield the desired product. The purity of the compound is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been investigated as a potential treatment for depression, anxiety, and obesity. Its selective antagonism of the 5-HT6 receptor has been identified as a key mechanism underlying its therapeutic effects.
properties
Molecular Formula |
C13H19NO3S |
|---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-10-9-12(7-8-13(10)17-2)18(15,16)14-11-5-3-4-6-11/h7-9,11,14H,3-6H2,1-2H3 |
InChI Key |
XCASECODPXZHRL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)

![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)
![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)

![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)
